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Compound of Interest

Compound Name: Coptisine Sulfate

Cat. No.: B10825377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the IC50 values of coptisine and other

prominent alkaloids derived from Coptis species, namely berberine, palmatine, and

jatrorrhizine. The data presented herein is curated from various experimental studies to offer an

objective overview of their relative potencies against a range of cancer cell lines and enzymes.

Detailed experimental methodologies are provided to support the presented data, alongside

visualizations of key signaling pathways to contextualize their mechanisms of action.

Comparative IC50 Values of Coptis Alkaloids
The inhibitory activities of coptisine, berberine, palmatine, and jatrorrhizine have been

evaluated across numerous studies. The following tables summarize their half-maximal

inhibitory concentrations (IC50) against various cancer cell lines and enzymes.
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Alkaloid Cell Line Cancer Type IC50 (µM) Reference

Coptisine ACC-201 Gastric Cancer 3.93 [1]

NCI-N87 Gastric Cancer 6.58 [1]

HepG2 Hepatoma - [2]

Hep3B Hepatoma - [2]

SK-Hep1 Hepatoma - [2]

PLC/PRF/5 Hepatoma -

K562 Leukemia -

U937 Leukemia -

P3H1 Leukemia -

Raji Leukemia -

Berberine ACC-201 Gastric Cancer 2.97

NCI-N87 Gastric Cancer 6.01

HepG2 Hepatoma -

Hep3B Hepatoma -

SK-Hep1 Hepatoma -

PLC/PRF/5 Hepatoma -

K562 Leukemia -

U937 Leukemia -

P3H1 Leukemia -

Raji Leukemia -

Palmatine ACC-201 Gastric Cancer >52.75

NCI-N87 Gastric Cancer >52.75

HepG2 Hepatoma -
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Hep3B Hepatoma -

SK-Hep1 Hepatoma -

PLC/PRF/5 Hepatoma -

K562 Leukemia -

U937 Leukemia -

P3H1 Leukemia -

Raji Leukemia -

Jatrorrhizine ACC-201 Gastric Cancer 35.90

NCI-N87 Gastric Cancer 52.75

SW480 Colon Cancer >200 µg/mL

HepG2
Hepatocellular

Carcinoma
>100 µM
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Alkaloid Enzyme IC50 (µM) Reference

Coptisine
Acetylcholinesterase

(AChE)
13.50

Topoisomerase I
Inhibitory activity

observed

Berberine
Acetylcholinesterase

(AChE)
0.44 - 2.33

Butyrylcholinesterase

(BChE)
-

Monoamine Oxidase

A (MAO-A)
126

Monoamine Oxidase

B (MAO-B)
90 - 98.4

Topoisomerase I
Inhibitory activity

observed

Tyrosine Hydroxylase 18.6

Palmatine
Acetylcholinesterase

(AChE)
6.29 - 36.6

Tyrosine Hydroxylase 7.9

Alpha-glucosidase 9.39

Jatrorrhizine
Neuraminidase

(Bacterial)
37.0

Neuraminidase (Viral -

rvH1N1)
66.2

Neuraminidase (Viral -

H5N1)
76.3

Monoamine Oxidase

A (MAO-A)
4 - 57.73
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Plasma membrane

monoamine

transporter (PMAT)

1.05

Organic Cation

Transporter 2 (OCT2)
0.1 - 1

Organic Cation

Transporter 3 (OCT3)
0.1 - 1

Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay, a common colorimetric method used to determine the

cytotoxic effects of compounds on cell lines and calculate IC50 values.

1. Cell Culture and Seeding:

Adherent cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or

DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Upon reaching 80-90% confluency, cells are harvested using trypsin-EDTA.

A cell suspension is prepared, and viable cells are counted using a hemocytometer or

automated cell counter.

Cells are seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100

µL of culture medium.

The plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

Stock solutions of the test alkaloids are prepared in dimethyl sulfoxide (DMSO).
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Serial dilutions of the alkaloids are made in the culture medium to achieve the desired final

concentrations. The final DMSO concentration in the wells should be kept below 0.5% to

avoid solvent-induced cytotoxicity.

The culture medium from the 96-well plates is aspirated, and 100 µL of the medium

containing the various concentrations of the test compounds is added to the respective wells.

Control wells containing medium with DMSO (vehicle control) and medium alone (blank

control) are also included.

The plates are incubated for a specified period, typically 24, 48, or 72 hours.

3. MTT Assay:

After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline,

PBS) is added to each well.

The plates are incubated for an additional 4 hours at 37°C to allow for the formation of

formazan crystals by viable cells.

Following this incubation, the medium containing MTT is carefully removed.

150 µL of DMSO is added to each well to dissolve the formazan crystals.

The plates are placed on an orbital shaker for 10-15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

The absorbance of each well is measured using a microplate reader at a wavelength of 570

nm. A reference wavelength of 630 nm may be used to reduce background noise.

The percentage of cell viability is calculated using the following formula: % Viability =

(Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth,

is determined by plotting a dose-response curve of the compound concentration versus the

percentage of cell viability.
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Signaling Pathway Visualizations
The anticancer effects of coptisine and berberine are often attributed to their ability to induce

apoptosis (programmed cell death) through the modulation of various signaling pathways.

Below are diagrams illustrating key apoptotic pathways influenced by these alkaloids.

Coptisine ↑ Reactive Oxygen
Species (ROS) ↑ p-JNK

↑ Bax

↓ Bcl-2

Mitochondrion Cytochrome c
release ↑ Caspase-9 ↑ Caspase-3 Apoptosis

Click to download full resolution via product page

Caption: Coptisine-induced apoptosis via the ROS/JNK signaling pathway.

Berberine

↓ PI3K

↓ MAPK/ERK

↓ Akt ↓ mTOR

Apoptosis

Cell Cycle Arrest

↓ Proliferation

Click to download full resolution via product page

Caption: Berberine's inhibitory effects on the PI3K/Akt/mTOR and MAPK/ERK pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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